molecular formula C9H12N2O2 B13228362 Methyl 5-hydrazinyl-2-methylbenzoate

Methyl 5-hydrazinyl-2-methylbenzoate

Cat. No.: B13228362
M. Wt: 180.20 g/mol
InChI Key: VDNPPVXSDKMVEL-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydrazinyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 5-nitro-2-methylbenzoate with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Material: Methyl 5-nitro-2-methylbenzoate

    Reagent: Hydrazine hydrate

    Conditions: Reflux in ethanol or methanol

    Product: this compound

The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-hydrazinyl-2-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydrazinyl-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with the chemical formula C8H8O2, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.

    Propyl benzoate: Another ester derivative, used in cosmetics and personal care products.

Uniqueness

Methyl 5-hydrazinyl-2-methylbenzoate is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzoate derivatives that lack this functional group.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(11-10)5-8(6)9(12)13-2/h3-5,11H,10H2,1-2H3

InChI Key

VDNPPVXSDKMVEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(=O)OC

Origin of Product

United States

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